Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate
Overview
Description
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is a chemical compound with the linear formula CF3COC(=CHOC2H5)CO2C2H5 . It is also known as Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is represented by the SMILES string CCO\C=C(\C(=O)OCC)C(=O)C(F)(F)F . The InChI key for this compound is XNGGOXOLHQANRB-AATRIKPKSA-N .Physical And Chemical Properties Analysis
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is a liquid at 20°C . It has a boiling point of 120°C/10 mmHg , a refractive index of 1.43 , and a density of 1.24 . The compound has a flash point of 104°C .Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines can be derived from this diazoketoester (Honey et al., 2012).
Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate
Ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate can be transformed into ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate via a reaction with trialkyl phosphites, ethylenediamine, and carboxylic acid. This process features a one-pot synthesis approach without needing solvent changes or intermediate isolations (Zaragoza & Gantenbein, 2017).
Reactions with Arylidenemalononitriles
Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with arylidenemalononitriles to produce trifluoromethyl-3,4-dihydro-2H-pyran and trifluoromethylpiperidine derivatives. This reaction is influenced by substrate types and solvents (Li et al., 2006).
Chemoselective Synthesis of Quinolinones
Ethyl 4,4,4-trifluoro-3-oxobutanoate's reaction with anilines under specific conditions enables the chemoselective synthesis of ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates and N-aryl-4,4,4-trifluoro-3-oxobutyramides. These compounds are further cyclized to produce 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones, respectively (Berbasov & Soloshonok, 2003).
Enantioselective Bioreduction by Yeasts
Enantioselective bioreduction of ethyl 4,4,4-trifluoro-3-oxobutanoate by yeasts like Kluyveromyces marxianus and Baker's yeast has been studied. These reductions yield enantiomerically enriched hydroxyesters, demonstrating the potential of biocatalysis in chiral synthesis (Oliveira et al., 2013; Davoli et al., 1999).
Synthesis of Functionalized Organic Compounds
Ethyl 4,4,4-trifluoro-3-oxobutanoate is a key intermediate in the synthesis of various functionalized organic compounds, such as dihydropyrans, benzochromenes, and pyrroles. These compounds are formed through reactions involving Michael additions, Knoevenagel condensations, and cyclizations, highlighting the compound's versatility in organic synthesis (Li et al., 2014; Duan et al., 2013; Wu et al., 2021).
Safety And Hazards
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical attention if skin irritation or eye irritation persists .
properties
IUPAC Name |
ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-3-5(7(13)14-4-2)6(12)8(9,10)11/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFFKINDACKLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(F)(F)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332470 | |
Record name | Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |
CAS RN |
3854-50-0 | |
Record name | Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3854-50-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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